3-(Pyrimidin-2-yl)acrylic acid
CAS No.: 408533-41-5
Cat. No.: VC3857123
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 408533-41-5 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (E)-3-pyrimidin-2-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ |
| Standard InChI Key | UHLPYNNSGRACAE-NSCUHMNNSA-N |
| Isomeric SMILES | C1=CN=C(N=C1)/C=C/C(=O)O |
| SMILES | C1=CN=C(N=C1)C=CC(=O)O |
| Canonical SMILES | C1=CN=C(N=C1)C=CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound adopts an E-configuration about the α,β-unsaturated double bond, as confirmed by its InChI string: InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ . The pyrimidine ring (positions 1–6) is fused to the acrylic acid group at position 2, creating a near-planar structure. Key bond lengths include:
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C2=C3: 1.34 Å (double bond)
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C3–C6: 1.48 Å (single bond to pyrimidine)
Torsional angles between the pyrimidine and acrylic acid groups measure −6.1°–8.5°, minimizing steric strain .
Supramolecular Interactions
In crystalline states, the compound forms:
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O–H⋯N hydrogen bonds between the carboxylic acid proton and pyrimidine nitrogen (2.65 Å), creating chains along the101 axis .
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C–H⋯O interactions (3.12 Å) linking adjacent chains into a 3D network .
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π–π stacking between pyrimidine rings (3.43–3.82 Å) and acrylic double bonds (3.40 Å) .
These interactions are critical for its solid-state stability and potential applications in crystal engineering.
Synthesis and Manufacturing
Synthetic Routes
The most viable method involves Knoevenagel condensation between pyrimidine-2-carbaldehyde and malonic acid in pyridine, followed by HCl-mediated cyclization (Fig. 1) :
Optimized Conditions:
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Molar ratio: 1:1 aldehyde to malonic acid
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Solvent: Pyridine (2 mL/g substrate)
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Temperature: Reflux at 115°C for 3–5 hours
Purification and Characterization
Post-synthesis, the crude product is purified via:
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Acid precipitation: Adding HCl to pH 2–3.
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Recrystallization: Slow evaporation from ethanol/water (3:1) .
Characterization employs:
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H NMR (300 MHz, CDCl): δ 8.90 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.32 (d, J = 15.9 Hz, 1H, C=CH), 6.45 (d, J = 15.9 Hz, 1H, CH-COOH) .
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IR (KBr): 1685 cm (C=O), 1620 cm (C=C), 1550 cm (pyrimidine ring) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 150.13 g/mol |
| Melting point | 241–243°C (decomposes) |
| Solubility | DMSO: 25 mg/mL; HO: <1 mg/mL |
| LogP (octanol/water) | 1.05 |
| Vapor pressure (25°C) | 0.0±0.7 mmHg |
| Refractive index | 1.625 |
The compound’s low water solubility and moderate lipophilicity (LogP = 1.05) suggest suitability for lipid-mediated drug delivery .
Biological Activity and Applications
Enzyme Inhibition
Structural analogs like pyrimidine acrylamides exhibit lipoxygenase (LOX) inhibition (IC = 1.1–10.7 μM) . The α,β-unsaturated system likely acts as a Michael acceptor, covalently modifying LOX’s active-site iron .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P305+P351+P338: Rinse skin |
| H319: Eye irritation | P280: Wear gloves/eye protection |
| H302: Harmful if swallowed | P301+P312: Seek medical aid |
Storage at 2–8°C under nitrogen is recommended to prevent degradation .
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